NHS-PEG4-(m-PEG12)3-ester

Description

The exact mass of the compound NHS-PEG4-( m-PEG12)3-ester is 2420.3693156 g/mol and the complexity rating of the compound is 3000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NHS-PEG4-(m-PEG12)3-ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NHS-PEG4-(m-PEG12)3-ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C108H206N6O52/c1-123-25-28-131-41-44-139-55-58-145-67-70-151-79-82-157-91-94-160-88-85-154-76-73-148-64-61-142-52-49-136-38-33-128-22-14-110-101(116)9-18-163-97-108(113-104(119)12-17-126-31-36-134-47-48-135-37-32-127-21-13-109-100(115)5-4-6-107(122)166-114-105(120)7-8-106(114)121,98-164-19-10-102(117)111-15-23-129-34-39-137-50-53-143-62-65-149-74-77-155-86-89-161-95-92-158-83-80-152-71-68-146-59-56-140-45-42-132-29-26-124-2)99-165-20-11-103(118)112-16-24-130-35-40-138-51-54-144-63-66-150-75-78-156-87-90-162-96-93-159-84-81-153-72-69-147-60-57-141-46-43-133-30-27-125-3/h4-99H2,1-3H3,(H,109,115)(H,110,116)(H,111,117)(H,112,118)(H,113,119) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPFWBJWEJMWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C108H206N6O52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NHS-PEG4-(m-PEG12)3-ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

This technical guide provides a comprehensive overview of the structure, properties, and applications of the branched polyethylene (B3416737) glycol (PEG) linker, NHS-PEG4-(m-PEG12)3-ester. Aimed at researchers, scientists, and drug development professionals, this document details the chemical characteristics of the molecule, its utility in bioconjugation, and its role in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecular Structure and Properties

NHS-PEG4-(m-PEG12)3-ester is a monodisperse, branched PEG derivative featuring a terminal N-hydroxysuccinimide (NHS) ester.[1] This functional group is highly reactive towards primary amines, making it an invaluable tool for covalently modifying proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules.[2][3] The branched structure, consisting of three methoxy-terminated PEG12 arms attached to a PEG4 core, provides a significant hydrophilic spacer, which can enhance the solubility and stability of the resulting conjugate.[]

The key structural feature of this linker is the NHS ester, which reacts with primary amines in a pH-dependent manner to form a stable and irreversible amide bond.[1][2] This reaction is most efficient in the pH range of 7 to 9.[2] A competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

Table 1: Physicochemical Properties of NHS-PEG4-(m-PEG12)3-ester

| Property | Value | Reference(s) |

| Molecular Formula | C108H206N6O52 | [5] |

| Molecular Weight | 2420.9 g/mol | [5] |

| CAS Number | 1334178-03-8 | [5] |

| Purity | Typically >90-96% | [2][5] |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Storage | Recommended at -20°C, protected from moisture | [1] |

Applications in Bioconjugation and Drug Development

The unique properties of NHS-PEG4-(m-PEG12)3-ester make it a versatile tool in several areas of drug development and bioconjugation.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, PEG linkers are crucial for connecting the antibody to the cytotoxic payload. The inclusion of a PEG spacer, such as that provided by NHS-PEG4-(m-PEG12)3-ester, can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity. The hydrophilic nature of the PEG chain can also create a protective shield around the payload, influencing the pharmacokinetic profile of the conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).

The flexibility and hydrophilicity of PEG linkers like NHS-PEG4-(m-PEG12)3-ester can be advantageous in PROTAC design. The length of the PEG chain is a key parameter that often requires optimization to achieve efficient protein degradation.

Experimental Protocols

The following are generalized protocols for the use of NHS-PEG4-(m-PEG12)3-ester in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

General Protocol for Protein Labeling

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). Ensure the protein concentration is suitable for the desired scale of the reaction.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-(m-PEG12)3-ester in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a known concentration.

-

Conjugation Reaction: Add a calculated molar excess of the dissolved NHS-PEG linker to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Workflow for PROTAC Synthesis using an NHS-PEG Linker

The synthesis of a PROTAC using an NHS-PEG linker typically involves a modular approach.

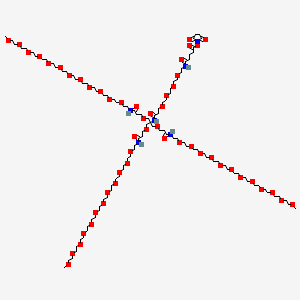

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway Modulation

PROTACs developed with PEG linkers can effectively modulate cellular signaling pathways by inducing the degradation of key protein components. For instance, PROTACs have been designed to target components of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

References

An In-depth Technical Guide to the Synthesis of NHS-PEG4-(m-PEG12)3-ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of NHS-PEG4-(m-PEG12)3-ester, a branched polyethylene (B3416737) glycol (PEG) linker molecule. This compound is of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules.[1][2] The branched architecture allows for the attachment of multiple molecules of interest, while the N-Hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to primary amines.

Chemical Structure and Properties

NHS-PEG4-(m-PEG12)3-ester is a complex macromolecule characterized by a central branching core from which three methoxy-terminated PEG12 arms and one NHS-activated PEG4 arm extend. The defined, monodisperse nature of the PEG chains is crucial for ensuring batch-to-batch consistency and predictable pharmacokinetic properties of the final conjugate.[3]

| Property | Value | Reference |

| Chemical Formula | C108H206N6O52 | [3][4][5] |

| Molecular Weight | ~2420.9 g/mol | [3][4][5] |

| CAS Number | 1334178-03-8 | [4][5] |

| Purity | Typically >95% | [3][4] |

| Appearance | White to off-white solid or viscous oil | - |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [6][7] |

| Storage | -20°C, protected from moisture | [5] |

Synthetic Strategy

A convergent synthetic approach is the most logical and efficient strategy for the preparation of NHS-PEG4-(m-PEG12)3-ester. This involves the synthesis of the individual PEGylated arms followed by their attachment to a central polyfunctional core. The final step is the activation of the terminal carboxylic acid of the PEG4 arm to an NHS ester.

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed convergent synthesis pathway for NHS-PEG4-(m-PEG12)3-ester.

Experimental Protocols

The following protocols are representative methods for the key steps in the synthesis of NHS-PEG4-(m-PEG12)3-ester. Optimization may be required based on the specific reagents and equipment used.

Synthesis of the Branched Carboxylic Acid Intermediate

This protocol describes the coupling of the PEG arms to a trifunctional core. For this example, 1,1,1-Tris(hydroxymethyl)aminomethane is used as the core, which provides three hydroxyl groups for the attachment of the m-PEG12 arms and a primary amine for the attachment of the PEG4-acid arm.

Materials:

-

m-PEG12-OH

-

HO-PEG4-COOH

-

1,1,1-Tris(hydroxymethyl)aminomethane

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Dialysis tubing (1 kDa MWCO)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of HO-PEG4-COOH: In a round-bottom flask, dissolve HO-PEG4-COOH (1.1 equivalents) and DCC (1.2 equivalents) in anhydrous DCM. Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

-

Coupling to the Core: In a separate flask, dissolve 1,1,1-Tris(hydroxymethyl)aminomethane (1 equivalent) in anhydrous DMF. Add the activated HO-PEG4-COOH solution dropwise to the core solution. Add DMAP (0.1 equivalents) as a catalyst. Stir the reaction at room temperature overnight under an inert atmosphere.

-

Purification of the PEG4-Core: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by filtration and wash with diethyl ether. Purify the product by column chromatography on silica gel to isolate the mono-PEGylated core.

-

Activation of m-PEG12-OH: In a separate flask, activate m-PEG12-OH (3.3 equivalents) with DCC (3.6 equivalents) in anhydrous DCM as described in step 1.

-

Coupling of m-PEG12 Arms: Dissolve the purified PEG4-core from step 3 in anhydrous DMF. Add the activated m-PEG12 solution dropwise. Add DMAP (0.3 equivalents). Stir the reaction at room temperature for 48 hours under an inert atmosphere.

-

Purification of the Branched Intermediate: Precipitate the crude product with cold diethyl ether. Redissolve the product in deionized water and purify by dialysis against deionized water for 48 hours to remove unreacted reagents. Lyophilize the dialyzed solution to obtain the purified HOOC-PEG4-(m-PEG12)3-Core intermediate as a white solid or viscous oil.

NHS Ester Activation of the Branched Carboxylic Acid

This protocol details the final step of activating the terminal carboxylic acid to a reactive NHS ester.

Materials:

-

HOOC-PEG4-(m-PEG12)3-Core intermediate

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous DMF or DCM

-

Dry diethyl ether

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the HOOC-PEG4-(m-PEG12)3-Core intermediate (1 equivalent) in anhydrous DMF or DCM.

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, precipitate the final product by adding the reaction mixture to a large volume of cold, dry diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product several times with cold diethyl ether to remove residual reagents.

-

Dry the final product, NHS-PEG4-(m-PEG12)3-ester, under high vacuum.

-

Store the product at -20°C under an inert atmosphere to prevent hydrolysis of the NHS ester.

Characterization and Data Presentation

Thorough characterization is essential to confirm the structure and purity of the synthesized NHS-PEG4-(m-PEG12)3-ester.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons of the m-PEG12 arms (~3.38 ppm), the ethylene (B1197577) glycol protons of the PEG backbone (~3.5-3.8 ppm), and the succinimidyl protons of the NHS ester (~2.84 ppm).[8] |

| MALDI-TOF MS | A major peak corresponding to the calculated molecular weight of the product (~2420.9 Da) plus a cation (e.g., Na⁺ or K⁺).[8] The spectrum should show a narrow distribution, confirming the monodispersity of the PEG chains. |

| HPLC | A single major peak indicating high purity of the final product. |

| FT-IR | Characteristic peaks for the ester carbonyl (~1740 cm⁻¹), amide carbonyls, and the C-O-C stretch of the PEG backbone. |

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Workflow for the purification of the branched carboxylic acid intermediate.

Caption: Workflow for the final NHS ester activation and product isolation.

Conclusion

The synthesis of NHS-PEG4-(m-PEG12)3-ester is a multi-step process that requires careful control of reaction conditions and rigorous purification to obtain a high-purity product. The convergent synthetic strategy outlined in this guide provides a robust framework for the preparation of this and similar branched PEG linkers. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and materials science. The successful synthesis of this complex molecule opens up possibilities for the development of novel therapeutics and diagnostic agents with enhanced properties.

References

- 1. msesupplies.com [msesupplies.com]

- 2. HO-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. NHS-PEG4-(m-PEG12)3-ester | Benchchem [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]

- 7. m-PEG12-NHS ester, 174569-25-6 | BroadPharm [broadpharm.com]

- 8. US20170313656A1 - Branched Discrete PEG Constructs - Google Patents [patents.google.com]

In-Depth Technical Guide: NHS-PEG4-(m-PEG12)3-ester

This technical guide provides a comprehensive overview of the physicochemical properties and applications of NHS-PEG4-(m-PEG12)3-ester, a branched polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, a general experimental protocol for its use in bioconjugation, and illustrates the underlying chemical processes.

Core Compound Characteristics

NHS-PEG4-(m-PEG12)3-ester is a high molecular weight, branched PEG derivative designed for covalent conjugation to primary amines on biomolecules. Its structure features a reactive N-hydroxysuccinimide (NHS) ester at the terminus of a short PEG4 spacer, which is connected to a central core from which three methoxy-terminated PEG12 arms extend. This unique architecture imparts significant hydrophilicity and a large hydrodynamic radius to the conjugated molecule, which can be advantageous in drug delivery and development by improving solubility and pharmacokinetic profiles.

The primary application of this linker is in the field of bioconjugation, including the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The branched structure of NHS-PEG4-(m-PEG12)3-ester provides a defined three-dimensional scaffold that can influence the spatial orientation of the linked molecules.

Quantitative Data Summary

The key quantitative data for NHS-PEG4-(m-PEG12)3-ester are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 2420.80 g/mol - 2420.9 g/mol | [1][2] |

| Molecular Formula | C108H206N6O52 | [2] |

| Purity | >90% - >96% | [2] |

| PEG Spacer Length | 66 atoms (approx. 74.1 Å) | |

| Storage Temperature | -20°C |

Experimental Protocol: Amine Labeling with NHS-PEG4-(m-PEG12)3-ester

This protocol provides a general methodology for the covalent labeling of primary amines on proteins or other biomolecules with NHS-PEG4-(m-PEG12)3-ester. Optimization may be required for specific applications.

Materials:

-

NHS-PEG4-(m-PEG12)3-ester

-

Amine-containing biomolecule (e.g., protein, amine-modified oligonucleotide)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[3]

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., gel filtration column, dialysis cassettes)

Procedure:

-

Biomolecule Preparation:

-

Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

If the biomolecule is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column prior to the reaction.

-

-

NHS-PEG4-(m-PEG12)3-ester Solution Preparation:

-

NHS esters are moisture-sensitive.[3] Allow the vial of NHS-PEG4-(m-PEG12)3-ester to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[3] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[3]

-

-

Conjugation Reaction:

-

Calculate the required amount of NHS-PEG4-(m-PEG12)3-ester. A 5- to 20-fold molar excess of the NHS ester to the amine-containing biomolecule is a common starting point for protein labeling.

-

Add the calculated volume of the NHS-PEG4-(m-PEG12)3-ester stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To terminate the reaction, a quenching solution can be added to react with any unreacted NHS ester.

-

-

Purification:

-

Remove unreacted NHS-PEG4-(m-PEG12)3-ester and the N-hydroxysuccinimide byproduct using a gel filtration column or dialysis. The appropriate method will depend on the size and properties of the final conjugate.

-

-

Storage:

-

Store the purified conjugate under conditions appropriate for the labeled biomolecule.

-

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for bioconjugation with NHS-PEG4-(m-PEG12)3-ester.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of N-hydroxysuccinimide (NHS) Esters in PEG Linkers

This technical guide provides a comprehensive overview of the chemistry, application, and practical considerations of using N-hydroxysuccinimide (NHS) ester-functionalized Polyethylene Glycol (PEG) linkers in bioconjugation. Designed for professionals in research and drug development, this document delves into reaction mechanisms, quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and successful implementation of PEGylation strategies.

Core Chemistry of NHS-PEG Linkers

Polyethylene Glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely used to enhance the therapeutic properties of biomolecules.[1] The process of covalently attaching PEG chains, known as PEGylation, can improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, enhancing solubility, and protecting it from enzymatic degradation.[1][2] The effectiveness of PEGylation is critically dependent on the linker chemistry used for conjugation. Among the most prevalent and versatile methods is the use of N-hydroxysuccinimide (NHS) esters.

The NHS Ester Functional Group

NHS esters are amine-reactive functional groups that are highly favored for bioconjugation.[3] They are formed by activating the carboxylate group of a PEG linker with N-hydroxysuccinimide, often using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[] The resulting NHS ester is a highly efficient acylating agent for primary amines.[5]

Reaction Mechanism: Aminolysis

The primary role of the NHS ester in a PEG linker is to react with primary amine groups (–NH₂) found on biomolecules. These are typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[6][7] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a benign byproduct.[][8] This reaction proceeds efficiently under mild, near-physiological conditions, which helps to preserve the structural integrity and biological activity of the protein.[]

Competing Reaction: Hydrolysis

A critical factor in any NHS ester-based conjugation is the competing hydrolysis reaction. In aqueous solutions, the NHS ester is susceptible to hydrolysis, where it reacts with water to revert to the original carboxylic acid, rendering the PEG linker inactive for conjugation.[][9] The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions.[8] Therefore, successful PEGylation requires optimizing conditions to favor aminolysis over hydrolysis. Studies have shown that the rate constant for hydrolysis can be three orders of magnitude higher than that for aminolysis, especially at low protein concentrations, making efficient conjugation a kinetic challenge.[9][10][11]

Quantitative Data and Reaction Parameters

The efficiency of PEGylation is governed by several key parameters. Optimizing these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions and product heterogeneity.

Table 1: Recommended Reaction Conditions for NHS-PEGylation

| Parameter | Recommended Range/Value | Rationale & Notes | Citations |

| pH | 7.2 - 8.5 | Balances the need for deprotonated primary amines (pKa ~9-10.5) to act as nucleophiles against the increasing rate of NHS ester hydrolysis at higher pH. | [][8] |

| Buffer System | Amine-free buffers (e.g., PBS) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. | [12][13][14] |

| Molar Excess of PEG-NHS | 5- to 20-fold over protein | A molar excess drives the reaction towards completion. The optimal ratio depends on protein concentration and the desired degree of PEGylation. Dilute protein solutions require a higher excess.[12][14][15] | |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C or on ice) can slow the rate of hydrolysis, allowing for longer reaction times (e.g., overnight). Room temperature reactions are faster (30-60 minutes).[12][16] | |

| Protein Concentration | > 2 mg/mL | Higher protein concentrations increase the likelihood of a productive collision between the protein's amine and the PEG-NHS linker, favoring aminolysis over hydrolysis.[15][17] | |

| Solvent for PEG-NHS | Anhydrous DMSO or DMF | PEG-NHS reagents are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before being added to the aqueous protein solution.[12][13] |

Table 2: Kinetic Competition: Aminolysis vs. Hydrolysis

| Reaction | Key Characteristics | Influencing Factors | Citations |

| Aminolysis (Desired) | Forms a stable amide bond. Rate is dependent on the concentration of both the deprotonated amine and the NHS ester. | pH (higher pH increases deprotonated amines), concentration of reactants, steric hindrance at the amine site. | [][17] |

| Hydrolysis (Competing) | Inactivates the NHS ester. Rate is first-order in hydroxide (B78521) ion concentration. The half-life of NHS esters can be 1-2 hours at neutral pH, but much shorter at higher pH. | pH (rate increases significantly with pH), temperature, buffer composition. | [][9][10] |

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the core chemical reactions and experimental processes involved in using NHS-PEG linkers.

Diagram 1: NHS-PEG Reaction Pathway

Diagram 2: General Experimental Workflow for Protein PEGylation

Diagram 3: Purification Strategy for PEGylated Proteins

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the key stages of a typical bioconjugation experiment using NHS-PEG linkers.

Protocol for Protein PEGylation

This protocol describes the conjugation of an NHS-activated PEG linker to a model protein.

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.4)

-

NHS-activated PEG reagent (e.g., mPEG-NHS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Reaction tubes

Procedure:

-

Preparation of Protein Solution: Prepare a solution of the protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).[18] Ensure any previous buffer containing primary amines has been removed via dialysis or buffer exchange.[12]

-

Preparation of PEG-NHS Solution: Allow the vial of PEG-NHS reagent to warm completely to room temperature before opening to prevent moisture condensation.[15][16] Immediately before use, weigh the required amount and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12] Do not store this solution, as the NHS ester will hydrolyze.[13]

-

Calculation of Reagent Amount: Calculate the amount of PEG-NHS needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point for antibody labeling).[12][14]

-

Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the PEG-NHS stock solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.[12]

-

Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2-3 hours on ice or at 4°C.[12][16] The optimal time may vary depending on the protein.

-

Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[19] This will react with and consume any remaining unreacted PEG-NHS. Incubate for an additional 30 minutes at room temperature.

Protocol for Purification of PEGylated Protein

Purification is essential to remove unreacted PEG, quenching molecules, and to separate the desired PEGylated species from the unreacted protein.

Materials:

-

Quenched reaction mixture

-

Appropriate chromatography system (e.g., FPLC or HPLC)

-

Size Exclusion Chromatography (SEC) column

-

Ion Exchange Chromatography (IEX) column (Cation or Anion exchange, depending on protein pI and buffer pH)

-

Dialysis tubing or cassettes

Procedure using Chromatography:

-

Size Exclusion Chromatography (SEC): This is often the first step. SEC separates molecules based on their hydrodynamic radius.[]

-

Equilibrate the SEC column with a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Collect fractions. The PEGylated protein, having a larger size, will elute earlier than the unreacted native protein and much earlier than the small molecule impurities (unreacted PEG, NHS, quenching agent).[]

-

-

Ion Exchange Chromatography (IEX): This technique separates based on net surface charge and is highly effective at separating proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).[][21] The attachment of PEG chains shields the protein's surface charges, altering its binding affinity to the IEX resin.[]

-

Pool and buffer-exchange the fractions from SEC containing the protein species into the IEX loading buffer.

-

Load the sample onto an equilibrated IEX column.

-

Elute the bound species using a salt or pH gradient. Typically, the more PEG chains attached, the weaker the interaction with the resin, and the earlier it will elute.

-

-

Analysis of Fractions: Analyze the collected fractions from each chromatography step using SDS-PAGE and/or mass spectrometry to identify which fractions contain the desired product.

Protocol for Characterization

Characterization is performed to confirm the success of the PEGylation and to determine the degree of modification.

Methods:

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple method to visualize the results. PEGylated proteins will show a significant increase in apparent molecular weight, migrating much slower than the unmodified protein.[22]

-

HPLC (High-Performance Liquid Chromatography): Techniques like Reverse Phase (RP-HPLC) or Ion Exchange (IEX-HPLC) can be used to assess purity and separate different PEGylated species.[][23]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful tools to determine the exact molecular weight of the conjugates, which allows for the precise determination of the number of PEG chains attached per protein molecule.[23][24]

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. nhsjs.com [nhsjs.com]

- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. precisepeg.com [precisepeg.com]

- 7. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 8. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Protocol for Protein PEGylation [jenkemusa.com]

- 17. espace.inrs.ca [espace.inrs.ca]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 21. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

The Architect's Guide to Protein Enhancement: An In-Depth Technical Whitepaper on PEGylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to protein therapeutics. A cornerstone of biopharmaceutical development, this modification enhances the pharmacokinetic and pharmacodynamic properties of proteins, leading to safer and more effective treatments. We will delve into the core chemistry, biological impact, and the detailed methodologies required to successfully implement this technology.

Introduction: Overcoming the Challenges of Protein Therapeutics

Therapeutic proteins, such as enzymes, cytokines, and monoclonal antibodies, offer high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including short circulating half-lives, susceptibility to proteolytic degradation, and the potential to elicit an immune response.[1][2]

PEGylation is a clinically and commercially validated strategy that directly addresses these challenges.[3][] By conjugating one or more PEG chains to a protein, a hydrophilic, protective shield is formed around the molecule. This process imparts several key pharmacological advantages:

-

Extended Circulating Half-Life: The increased hydrodynamic size of the PEG-protein conjugate significantly reduces its rate of renal clearance.[3][5]

-

Enhanced Stability: The PEG shield sterically hinders the approach of proteolytic enzymes, increasing the protein's stability in vivo.[5]

-

Reduced Immunogenicity: The polymer masks surface epitopes on the protein, reducing its recognition by the immune system and the formation of anti-drug antibodies.[1][6]

-

Improved Solubility: PEG is a highly hydrophilic polymer, and its conjugation can improve the solubility of proteins that are prone to aggregation.[7]

The Chemistry of PEGylation: From Random to Site-Specific Conjugation

The chemical strategies for PEGylation have evolved significantly, moving from non-specific methods to highly controlled, site-specific approaches that yield more homogeneous products.[3]

First-Generation PEGylation: Random Conjugation

The earliest and most common PEGylation strategies target the primary amine groups on the protein surface, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[3][8] This is typically achieved using an amine-reactive PEG derivative, such as a PEG-N-hydroxysuccinimide (NHS) ester. While effective, this random approach results in a heterogeneous mixture of products, including positional isomers and molecules with varying numbers of attached PEG chains ("PEGmers").

Second-Generation PEGylation: Controlled and Site-Specific Strategies

To overcome the heterogeneity of first-generation methods, second-generation techniques focus on site-specific conjugation. This provides greater control over the final product, ensuring batch-to-batch consistency and potentially preserving more of the protein's biological activity.[3] Strategies include:

-

N-terminal Specific PEGylation: Under controlled pH conditions (typically lower pH), the N-terminal α-amino group can be preferentially targeted over lysine ε-amino groups. Reductive amination using PEG-aldehyde is a common method.[9]

-

Thiol-Specific PEGylation: Targeting the sulfhydryl group of cysteine residues using PEG-maleimide or PEG-vinyl sulfone allows for highly specific, single-point attachment. This is particularly useful for proteins with a free cysteine residue that is not involved in a disulfide bond.

-

Enzymatic and "Click Chemistry" Approaches: Modern methods utilize enzymes like transglutaminase or bio-orthogonal "click chemistry" reactions to attach PEG to specific, engineered sites on the protein, offering the highest degree of precision.

The structure of the PEG polymer itself has also evolved from simple linear chains to branched "Y-shape" or "umbrella-like" structures. These branched PEGs can provide more effective shielding of the protein surface with fewer attachment points, further enhancing stability and reducing potential impacts on activity.[9][10]

Quantitative Impact on Pharmacokinetics and Bioactivity

The primary motivation for PEGylation is the dramatic improvement in a protein's pharmacokinetic (PK) profile. This is most clearly demonstrated by comparing key PK parameters of PEGylated drugs with their non-PEGylated precursors.

Pharmacokinetic Profile Comparison

The following tables summarize the significant enhancements in half-life and other PK parameters for two major classes of PEGylated therapeutics: Granulocyte Colony-Stimulating Factor (G-CSF) and Interferon Alfa.

Table 1: Pharmacokinetic Comparison of Filgrastim vs. Pegfilgrastim

| Parameter | Filgrastim (Neupogen®) | Pegfilgrastim (Neulasta®) | Fold Change | Reference(s) |

|---|---|---|---|---|

| Active Molecule | Recombinant G-CSF | PEG-conjugated G-CSF | - | [3] |

| PEG Size | N/A | 20 kDa (linear) | - | [3] |

| Serum Half-Life | 3.5 - 3.8 hours | 15 - 80 hours | ~4x to >20x | [3][11] |

| Clearance Mechanism | Primarily Renal | Neutrophil-mediated | Shift in primary route | [3] |

| Dosing Frequency | Daily Injection | Single Injection per Chemo Cycle | Reduced |[][12] |

Table 2: Pharmacokinetic Comparison of Interferon Alfa vs. Peginterferon Alfa

| Parameter | Interferon Alfa (Intron® A) | Peginterferon Alfa-2b (PEG-Intron®) | Peginterferon Alfa-2a (Pegasys®) | Reference(s) |

|---|---|---|---|---|

| Active Molecule | Recombinant IFN-α-2b | PEG-conjugated IFN-α-2b | PEG-conjugated IFN-α-2a | [8][13] |

| PEG Size | N/A | 12 kDa (linear) | 40 kDa (branched) | [8][13] |

| Absorption Half-Life | ~2.3 hours | ~4.6 hours | ~50 hours | [13] |

| Renal Clearance | Primary Route | Reduced ~10-fold vs. native | Reduced >100-fold vs. native | [13] |

| Dosing Frequency | Multiple times per week | Once weekly | Once weekly |[6][8] |

Impact on Biological Activity

A critical consideration in PEGylation is the potential for reduced in vitro biological activity. The attached PEG chain can sterically hinder the protein's interaction with its target receptor or substrate. For example, PEGylated interferon α-2a (Pegasys®) retains only 7% of the native protein's antiviral activity in vitro.[9][10] However, this reduction in potency is often more than compensated for by the vastly extended systemic exposure, resulting in a superior overall therapeutic effect in vivo.[9]

The degree of activity loss can be influenced by the size and structure of the PEG, the number of attached chains, and the specific site of conjugation.[14]

Table 3: Effect of PEGylation on Enzyme Kinetics

| Enzyme | Modification | Km Change | Vmax Change | Implication | Reference(s) |

|---|---|---|---|---|---|

| L-Asparaginase | PEGylation (330 Da) | 0.318 mM → 0.396 mM | 2915 → 3193 µmol/min | Slight decrease in substrate affinity, slight increase in max velocity. | [14] |

| α-Chymotrypsin | Increasing PEGylation Degree | Increased Km | Decreased Vmax | Reduced substrate affinity and catalytic efficiency with more PEG chains. |[14] |

Experimental Workflow and Methodologies

The successful development of a PEGylated protein requires a robust workflow encompassing conjugation, purification, and detailed characterization.

Detailed Experimental Protocols

The following protocols provide a generalized framework for key experiments. Researchers must optimize these conditions for their specific protein and PEG reagent.

Protocol 1: Amine PEGylation using a PEG-NHS Ester

-

Protein Preparation:

-

Reagent Preparation:

-

Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[14]

-

Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[15]

-

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess over the protein (e.g., a 20-fold molar excess).[14]

-

Slowly add the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]

-

Incubate the reaction. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.[14] Optimization of time, temperature, and molar ratio is critical to control the degree of PEGylation.

-

-

Quenching (Optional):

-

The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0.

-

Protocol 2: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)

-

Principle: PEGylation shields the charged residues on the protein surface, leading to a weaker interaction with the IEX resin compared to the unmodified protein. This allows for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.[][6]

-

Column and Buffer Preparation:

-

Select an appropriate IEX column (e.g., strong cation exchange like SP-Sepharose or strong anion exchange like Q-Sepharose) based on the protein's isoelectric point (pI).

-

Equilibrate the column with a low-salt binding buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

-

-

Sample Loading and Elution:

-

Dilute the quenched reaction mixture in the binding buffer and load it onto the equilibrated column.

-

Wash the column with several column volumes of binding buffer to remove unreacted PEG.

-

Elute the bound species using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the binding buffer). Typically, multi-PEGylated species elute first, followed by mono-PEGylated isomers, and finally the more highly charged, unreacted native protein.[6]

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by SDS-PAGE to identify those containing the desired PEGylated product.

-

Protocol 3: Characterization by SDS-PAGE and MALDI-TOF MS

-

SDS-PAGE Analysis:

-

Principle: SDS-PAGE separates proteins based on their hydrodynamic size. PEGylation causes a significant increase in size, resulting in a pronounced upward shift in the protein's apparent molecular weight on the gel.[8][13]

-

Method:

-

Load ~5 µg of the native protein and purified PEGylated fractions onto a polyacrylamide gel (e.g., 7.5% for larger conjugates).[8]

-

Run the gel at a constant current (e.g., 25 mA) for sufficient time to achieve good separation.[8]

-

Stain the gel with Coomassie Brilliant Blue. The PEGylated protein will appear as a broader band at a much higher apparent molecular weight compared to the sharp band of the native protein.[8]

-

-

-

MALDI-TOF Mass Spectrometry Analysis:

-

Principle: MALDI-TOF MS provides an accurate measurement of the molecular weight of the PEGylated species, allowing for confirmation of the degree of PEGylation (i.e., the number of PEG chains attached).[16][17]

-

Method:

-

Desalt the protein samples.[8]

-

Mix the sample with an appropriate MALDI matrix (e.g., sinapinic acid).

-

Analyze using a MALDI-TOF mass spectrometer. The resulting spectrum will show a distribution of peaks, with each major peak corresponding to the protein plus an integer number of PEG chains. This allows for precise determination of the heterogeneity of the sample.[13][18]

-

-

Biological Consequences: The Case of Sustained JAK/STAT Signaling

The altered pharmacokinetics of a PEGylated protein can have profound effects on its pharmacodynamics, particularly on the duration of cell signaling. A prime example is the JAK/STAT pathway, which is activated by cytokines like interferon and G-CSF.

-

Native Protein Signaling: A native protein like interferon or filgrastim, with its short half-life, causes a transient activation of the JAK/STAT pathway. The signal quickly diminishes as the protein is cleared from circulation.[1][3]

-

PEGylated Protein Signaling: A PEGylated protein, due to its sustained high concentration in the serum, might be expected to cause prolonged, continuous activation of the pathway. However, research on PEG-interferon has shown a more complex reality. In hepatocytes, despite sustained drug levels, JAK/STAT signaling is only transiently activated (within the first day).[1][3] This is because the initial signal also induces the expression of negative regulators, such as Suppressor of Cytokine Signaling (SOCS) and USP18, which then make the cell refractory to further stimulation.[1][3] This mechanism prevents over-stimulation while still benefiting from the broader range of induced genes that contribute to the superior efficacy of the PEGylated form.[3]

Conclusion

PEGylation remains a vital and powerful tool in drug development, transforming proteins with therapeutic potential into viable clinical products. By extending half-life, enhancing stability, and reducing immunogenicity, this technology has significantly improved treatments for a range of diseases. A thorough understanding of the underlying chemistry, the quantitative impact on pharmacokinetics, and the detailed experimental procedures for conjugation, purification, and characterization is essential for any scientist or researcher in this field. As PEGylation strategies continue to evolve towards greater precision and control, they will undoubtedly play a central role in the future of biopharmaceutical innovation.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]

- 9. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. gruber-sciencelab.netlify.app [gruber-sciencelab.netlify.app]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. confluore.com [confluore.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bioconjugation with NHS-PEG4-(m-PEG12)3-ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. Benefits of PEGylation include improved drug solubility, increased stability against proteolytic degradation, extended circulation half-life, and reduced immunogenicity.[1][2][3] The choice of the PEGylating agent is critical and can significantly influence the characteristics of the final conjugate.

This document provides detailed application notes and protocols for the use of NHS-PEG4-(m-PEG12)3-ester , a branched, monodisperse PEGylation reagent. Its branched structure offers several advantages, including a higher hydrodynamic volume compared to linear PEGs of similar molecular weight, which can further enhance in vivo circulation times.[4][5] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific conjugation to primary amines (e.g., the N-terminus or lysine (B10760008) residues of a protein) under mild reaction conditions to form a stable amide bond.[6]

NHS-PEG4-(m-PEG12)3-ester is a high-purity reagent with a defined molecular weight of 2420.9 g/mol and the chemical formula C108H206N6O52.[7][8] Its structure consists of a central core from which three poly(ethylene glycol) chains extend, each terminating in a methoxy (B1213986) group, and a fourth chain functionalized with an NHS ester. This multi-arm structure can be advantageous in applications such as the development of antibody-drug conjugates (ADCs) and for surface modification of nanoparticles.

Bioconjugation Signaling Pathway

The fundamental reaction mechanism for the bioconjugation of a biomolecule with NHS-PEG4-(m-PEG12)3-ester involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond.

Caption: Reaction mechanism of NHS-PEG4-(m-PEG12)3-ester with a primary amine.

Experimental Protocols

Materials and Equipment

-

NHS-PEG4-(m-PEG12)3-ester (Store at -20°C, desiccated)[7]

-

Biomolecule (e.g., antibody, protein) with available primary amines

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines such as Tris or glycine.[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (appropriate molecular weight cut-off)

-

Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system.

General Protocol for Bioconjugation to a Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes a general procedure for the conjugation of NHS-PEG4-(m-PEG12)3-ester to a model protein, BSA. The molar ratio of the PEG reagent to the protein may need to be optimized for different biomolecules to achieve the desired degree of PEGylation.

1. Preparation of Reagents:

-

Equilibrate the vial of NHS-PEG4-(m-PEG12)3-ester to room temperature before opening to prevent moisture condensation.[9]

-

Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in the chosen reaction buffer.

-

Immediately before use, dissolve a calculated amount of NHS-PEG4-(m-PEG12)3-ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted NHS ester solution.[9]

2. Bioconjugation Reaction:

-

To the protein solution, add the freshly prepared NHS-PEG4-(m-PEG12)3-ester solution to achieve the desired molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess over the protein).

-

Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction time may require optimization.

-

Note: The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

3. Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-PEG4-(m-PEG12)3-ester.

4. Purification of the Conjugate:

-

Remove the unreacted PEG reagent and byproducts by either size-exclusion chromatography (SEC) or dialysis.

-

For SEC, use a column with an appropriate fractionation range for the expected size of the PEGylated protein.

-

For dialysis, use a membrane with a molecular weight cut-off that allows the removal of the small molecule impurities while retaining the protein conjugate. Dialyze against PBS at 4°C with several buffer changes.

5. Characterization of the Conjugate:

-

Degree of PEGylation: Determine the average number of PEG molecules conjugated per protein molecule using techniques such as:

-

SDS-PAGE: Compare the apparent molecular weight of the PEGylated protein to the unmodified protein. A shift in the band indicates successful conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Measure the molecular weight of the conjugate. The increase in mass corresponds to the number of attached PEG molecules.[10]

-

HPLC (SEC or RP-HPLC): SEC can be used to separate and quantify the different PEGylated species.[2]

-

-

Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or UV-Vis spectrophotometry at 280 nm.

-

Functional Activity: If applicable, perform a bioassay to assess the biological activity of the PEGylated protein compared to the unmodified protein.

Experimental Workflow

Caption: A typical workflow for protein bioconjugation.

Quantitative Data Summary

The following tables present representative data from a hypothetical experiment involving the conjugation of NHS-PEG4-(m-PEG12)3-ester to Bovine Serum Albumin (BSA). These values are for illustrative purposes to demonstrate the expected outcomes and should be optimized for specific applications.

Table 1: Reaction Conditions for BSA PEGylation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| BSA Concentration | 5 mg/mL | 5 mg/mL | 5 mg/mL |

| Molar Ratio (PEG:BSA) | 5:1 | 10:1 | 20:1 |

| Reaction Buffer | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 |

| Reaction Time | 2 hours | 2 hours | 2 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

Table 2: Characterization of PEGylated BSA

| Parameter | Unmodified BSA | Condition 1 (5:1) | Condition 2 (10:1) | Condition 3 (20:1) |

| Apparent MW (SDS-PAGE) | ~66 kDa | ~75-85 kDa | ~85-100 kDa | ~95-115 kDa |

| Average MW (MALDI-TOF MS) | 66,430 Da | 71,280 Da | 76,130 Da | 80,980 Da |

| Degree of PEGylation (DoP) | 0 | 2.0 | 4.0 | 6.0 |

| Conjugation Efficiency (%) | N/A | 40% | 40% | 30% |

| Yield (%) | N/A | 85% | 82% | 78% |

Note: The Degree of PEGylation (DoP) is calculated as (Average MW of conjugate - MW of unmodified BSA) / MW of NHS-PEG4-(m-PEG12)3-ester. Conjugation efficiency is the percentage of the initial molar excess of the PEG reagent that is conjugated to the protein.

Applications

The unique branched structure and defined molecular weight of NHS-PEG4-(m-PEG12)3-ester make it a valuable tool for a variety of bioconjugation applications, including:

-

Development of Antibody-Drug Conjugates (ADCs): The branched structure can potentially allow for the attachment of multiple drug molecules per linker, or provide a scaffold that improves the pharmacokinetic properties of the ADC.

-

Protein and Peptide Modification: Enhancing the therapeutic properties of proteins and peptides by increasing their half-life and reducing immunogenicity.

-

Surface Modification of Nanoparticles and Liposomes: Improving the stability and circulation time of drug delivery systems.

-

Development of PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12]

Conclusion

NHS-PEG4-(m-PEG12)3-ester is a versatile and effective reagent for the bioconjugation of proteins, peptides, and other biomolecules. Its branched, monodisperse nature offers potential advantages over linear PEG reagents in certain applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully utilize this advanced PEGylation reagent in their drug development and research endeavors. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for achieving desired outcomes.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. NHS-PEG4-(m-PEG12)3-ester, 1334178-03-8 | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. broadpharm.com [broadpharm.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NHS-PEG4-(m-PEG12)3-ester - Immunomart [immunomart.com]

Application Notes and Protocols for NHS Ester Amidation

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, and other biomolecules. This process, known as amidation, forms a stable amide bond. Achieving high efficiency and reproducibility in NHS ester amidation reactions is critically dependent on carefully controlling the reaction conditions. These application notes provide a comprehensive guide to the principles and protocols for successful NHS ester conjugations.

Core Principles of NHS Ester Reactivity

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[1] The efficiency of this reaction is primarily governed by the competition between the desired aminolysis and the undesirable hydrolysis of the NHS ester by water.[2][3][4][5][6][7] The key to successful conjugation lies in optimizing conditions to favor aminolysis.

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[1][2][8] It directly influences the two competing reactions:

-

Amine Reactivity: For an amine to act as a nucleophile, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (typically around 10.5 for the ε-amino group of lysine), it is predominantly protonated (-NH3+) and non-reactive.[2] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the amidation reaction.[2]

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process that is significantly accelerated at higher pH values.[2][3] Hydrolysis renders the NHS ester inactive, reducing the yield of the desired conjugate.[8][9]

Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of reactive amines while minimizing the rate of hydrolysis.[1][3][10][11] The most commonly recommended pH range for efficient labeling is 8.3-8.5 .[8][9][12]

Reaction Components and Conditions

A summary of the key parameters for successful NHS ester amidation is provided in the table below.

| Parameter | Recommended Condition/Reagent | Notes |

| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[1][3][8][12] | Balances amine reactivity and NHS ester stability. Lower pH reduces reaction rate, while higher pH increases hydrolysis.[2][3] |

| Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate (B84403), Borate, HEPES[3][8][12] | Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction.[2][3][11] |

| Solvents for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][8][10] | Use high-quality, amine-free DMF.[8][9] The final concentration of organic solvent in the reaction should typically not exceed 10%.[1] |

| Protein Concentration | 1 - 10 mg/mL[1][8] | Higher concentrations can improve labeling efficiency by favoring the bimolecular amidation reaction over the unimolecular hydrolysis.[1][11] |

| Molar Excess of NHS Ester | 5- to 20-fold molar excess over the protein[2][10] | This is a starting point and may require optimization depending on the protein and desired degree of labeling.[10] |

| Reaction Temperature | Room temperature (20-25°C) or 4°C[10] | Lower temperatures can minimize hydrolysis but may require longer incubation times.[10][11] |

| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C[8][10] | Optimization may be necessary.[11] |

| Quenching Reagent | 1 M Tris-HCl, Glycine (B1666218), or Hydroxylamine (final concentration 20-100 mM)[2][3][10] | Added to terminate the reaction by consuming unreacted NHS esters.[10] |

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

-

Protein of interest

-

NHS ester of the labeling reagent

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5[2][12]

-

Anhydrous DMF or DMSO[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[2]

-

Purification equipment (e.g., desalting column, dialysis cassette)[2][8]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2][8] If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer.[13]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10]

-

Calculate the Required Amount of NHS Ester: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess is a common starting point).[10]

-

Perform the Labeling Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing or stirring.[10]

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[10] If the labeling reagent is light-sensitive, protect the reaction from light.[10]

-

Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[10] Incubate for an additional 15-30 minutes at room temperature.[10]

-

Purify the Conjugate: Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2][8]

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol is adapted for the labeling of oligonucleotides containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

NHS ester of the desired label

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[14][15]

-

Anhydrous DMF or DMSO[15]

-

Purification equipment (e.g., size-exclusion chromatography, ethanol (B145695) precipitation)[8]

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[15]

-

Prepare the NHS Ester Solution: Dissolve a 5-10 fold molar excess of the NHS ester in a minimal amount of anhydrous DMF or DMSO.[15]

-

Perform the Labeling Reaction: Add the NHS ester solution to the oligonucleotide solution.[15]

-

Incubate: Agitate the mixture and incubate at room temperature for 1-2 hours.[15]

-

Purify the Conjugate: Separate the labeled oligonucleotide from excess reagent and byproducts using an appropriate purification method such as a desalting column or ethanol precipitation.[8][14]

Visualizing the Process

NHS Ester Amidation Reaction Mechanism

Caption: The reaction mechanism of NHS ester amidation.

General Experimental Workflow for Protein Labeling

Caption: A typical workflow for protein labeling with NHS esters.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low, leading to protonated, unreactive amines.[11] | Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[11] |

| NHS Ester Hydrolysis: pH is too high, or the reagent has degraded due to moisture.[11][16] | Perform the reaction at a lower temperature (4°C).[11] Ensure the NHS ester is stored properly (desiccated at -20°C) and dissolved in anhydrous solvent immediately before use.[13][16][17] | |

| Amine-Containing Buffers: Buffers like Tris or glycine are competing with the target protein.[3][11] | Exchange the protein into an amine-free buffer such as PBS, bicarbonate, or phosphate buffer.[13] | |

| Low Protein Concentration: The competing hydrolysis reaction is favored in dilute solutions.[3][11] | If possible, increase the protein concentration to at least 1-2 mg/mL.[1][11] | |

| Inconsistent Results | Inaccurate Protein Concentration: Leads to incorrect molar ratio calculations. | Accurately determine the protein concentration before starting the reaction.[1] |

| Variability in NHS Ester Reactivity: The reagent may have degraded over time. | Use a fresh vial of NHS ester and store it properly under desiccated conditions.[1][16] |

Storage and Stability

-

NHS Ester Reagents: Solid NHS esters should be stored at -20°C under desiccated conditions to prevent hydrolysis.[13][16] Solutions of NHS esters in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months, but it is highly recommended to prepare them fresh for each experiment.[8][17] Aqueous solutions of NHS esters are not stable and should be used immediately.[8]

-

Labeled Proteins: For short-term storage, 4°C is suitable.[18] For long-term stability, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18] The storage buffer should ideally be in the pH range of 6.5-7.5.[18] For fluorescently labeled proteins, protection from light is crucial.[18]

By carefully considering and controlling these reaction parameters, researchers can achieve consistent and efficient conjugation of biomolecules using NHS ester chemistry, a cornerstone technique in modern drug development and life science research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. broadpharm.com [broadpharm.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Application Notes and Protocols for Labeling Proteins with NHS-PEG4-(m-PEG12)3-ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG4-(m-PEG12)3-ester is a high-molecular-weight, branched polyethylene (B3416737) glycol (PEG) reagent designed for the covalent modification of proteins and other biomolecules.[1][2] This reagent features a terminal N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form a stable amide bond.[3][4] The unique branched structure, consisting of three methoxy-terminated dodecaethylene glycol chains attached to a central core, provides a significant hydrodynamic volume.[1]

The process of attaching PEG chains to a biomolecule, known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins.[5][6] Key advantages of modifying proteins with a branched PEG reagent like NHS-PEG4-(m-PEG12)3-ester include:

-

Improved Pharmacokinetics: The increased size of the PEGylated protein reduces renal clearance, leading to a longer circulating half-life in the body.[7][8]

-

Enhanced Stability: The PEG chains can protect the protein from proteolytic degradation, increasing its stability in biological fluids.[9]

-

Reduced Immunogenicity: The hydrophilic PEG chains can mask immunogenic epitopes on the protein surface, reducing the potential for an immune response.[5][7]

-

Increased Solubility: The highly hydrophilic nature of the PEG chains can improve the solubility and reduce aggregation of the modified protein.[7]

These properties make NHS-PEG4-(m-PEG12)3-ester an ideal tool for the development of next-generation protein therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where linker composition and length are critical for efficacy and safety.[10][]

Data Presentation

The efficiency of protein labeling with NHS-PEG4-(m-PEG12)3-ester is dependent on several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the incubation time. The following tables provide representative data for the labeling of a typical IgG antibody and a smaller therapeutic protein. These values should be considered as a starting point for optimization for your specific protein of interest.

Table 1: Representative Labeling Efficiency of a Monoclonal Antibody (IgG)

| Molar Excess of NHS-PEG4-(m-PEG12)3-ester to IgG | Degree of Labeling (PEG molecules per antibody) | Protein Recovery (%) |

| 10:1 | 2 - 4 | > 95% |

| 20:1 | 4 - 6 | > 95% |

| 50:1 | 6 - 8 | > 90% |

Degree of Labeling (DOL) is typically determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled protein to the unlabeled protein.[12][13]

Table 2: Impact of PEGylation on the Pharmacokinetic Properties of a Therapeutic Protein

| Protein | Half-life (in vivo) | Proteolytic Stability (in vitro) |

| Unmodified Therapeutic Protein | 2 hours | 50% degradation in 4 hours |

| PEGylated Therapeutic Protein | 24 hours | 10% degradation in 24 hours |

These values are illustrative and will vary depending on the specific protein and the in vivo/in vitro model used.

Experimental Protocols

1. General Protocol for Protein Labeling with NHS-PEG4-(m-PEG12)3-ester

This protocol provides a general procedure for labeling a protein with NHS-PEG4-(m-PEG12)3-ester. Optimization of the molar ratio of the PEG reagent to the protein may be required to achieve the desired degree of labeling.[14]

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

NHS-PEG4-(m-PEG12)3-ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography column) or dialysis cassette

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-(m-PEG12)3-ester in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare the solution fresh.[4]

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines like Tris will compete with the labeling reaction.[4]

-

Labeling Reaction: Add the desired molar excess of the NHS-PEG4-(m-PEG12)3-ester stock solution to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted NHS-PEG4-(m-PEG12)3-ester and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.[3]

2. Protocol for Characterization of PEGylated Protein by SDS-PAGE

Materials:

-

PEGylated protein sample

-

Unlabeled protein control

-

SDS-PAGE gels

-

Running buffer

-

Loading buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other protein stain

Procedure:

-

Prepare samples of the unlabeled and PEGylated protein in loading buffer.

-

Load the samples onto the SDS-PAGE gel, including a lane for the molecular weight standards.

-

Run the gel according to the manufacturer's instructions.

-

Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

-

The PEGylated protein will migrate slower than the unlabeled protein, appearing as a band with a higher apparent molecular weight due to the attached PEG chains.

3. Protocol for Determination of Degree of Labeling by Mass Spectrometry

Materials:

-

Purified PEGylated protein sample

-

Unlabeled protein control

-

MALDI-TOF or ESI mass spectrometer

Procedure:

-

Prepare the unlabeled and PEGylated protein samples for mass spectrometry analysis according to the instrument manufacturer's instructions.

-

Acquire the mass spectra for both samples.

-

Determine the average molecular weight of the unlabeled protein and the PEGylated protein.

-

Calculate the degree of labeling (DOL) using the following formula:

DOL = (Average MW of PEGylated Protein - Average MW of Unlabeled Protein) / MW of NHS-PEG4-(m-PEG12)3-ester

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: PEGylated antibody therapeutic signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]